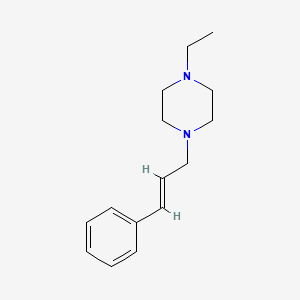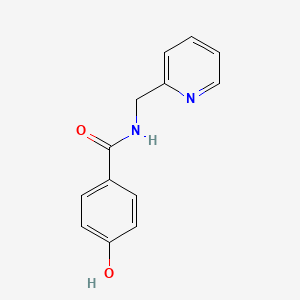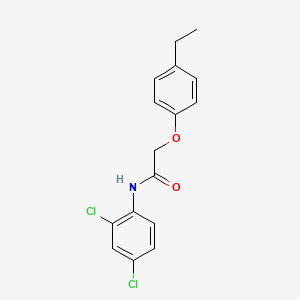
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNPA is a member of the phenoxyacetamide family of compounds, which are known to have a wide range of biological activities.
作用機序
The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as COX-2 and MMP-9. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been found to have antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is also stable under a wide range of conditions and has a long shelf life. However, N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for research on N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. One area of research is to further investigate the mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. Another area of research is to explore the potential applications of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide in the treatment of various diseases, such as cancer and inflammation. In addition, there is a need to develop more efficient and cost-effective synthesis methods for N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. Finally, there is a need to evaluate the safety and toxicity of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
合成法
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-methyl-3-nitroaniline with ethyl chloroacetate in the presence of a base to form the intermediate product, N-(4-methyl-3-nitrophenyl)-2-chloroacetamide. The second step involves the reaction of the intermediate product with phenol in the presence of a base to form N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. The overall yield of this reaction is around 50%.
科学的研究の応用
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the progression of various diseases.
特性
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-7-8-12(9-14(11)17(19)20)16-15(18)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNMLENEPZEAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)



![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)